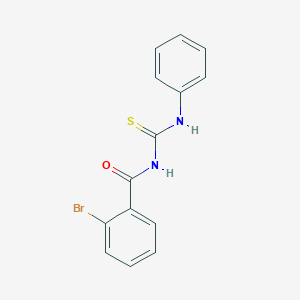
2-bromo-N-(phenylcarbamothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(phenylcarbamothioyl)benzamide, also known as BPTB, is a chemical compound that has gained attention in the field of scientific research due to its potential as a biological tool. This compound has been studied for its ability to selectively bind to proteins, which has led to its use in various scientific applications. In
作用機序
The mechanism of action of 2-bromo-N-(phenylcarbamothioyl)benzamide involves its ability to selectively bind to proteins. 2-bromo-N-(phenylcarbamothioyl)benzamide binds to the SH3 domain of Src, which is a protein-protein interaction domain. This binding disrupts the interaction between Src and its downstream signaling molecules, which leads to the inhibition of Src signaling pathways. 2-bromo-N-(phenylcarbamothioyl)benzamide has also been shown to inhibit the activity of other proteins, such as Fyn and protein kinase Cα, through its selective binding to their respective domains.
Biochemical and Physiological Effects:
2-bromo-N-(phenylcarbamothioyl)benzamide has been shown to have various biochemical and physiological effects. Inhibition of Src signaling pathways by 2-bromo-N-(phenylcarbamothioyl)benzamide has been shown to lead to the inhibition of cell proliferation and migration. 2-bromo-N-(phenylcarbamothioyl)benzamide has also been shown to induce apoptosis in cancer cells through its inhibition of Src signaling pathways. In addition, 2-bromo-N-(phenylcarbamothioyl)benzamide has been shown to have anti-inflammatory effects through its inhibition of protein kinase Cα activity.
実験室実験の利点と制限
One of the advantages of 2-bromo-N-(phenylcarbamothioyl)benzamide is its ability to selectively bind to proteins, which makes it a useful tool for the study of protein-protein interactions. 2-bromo-N-(phenylcarbamothioyl)benzamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 2-bromo-N-(phenylcarbamothioyl)benzamide is its specificity for certain proteins, which limits its use in the study of other proteins. In addition, the use of 2-bromo-N-(phenylcarbamothioyl)benzamide in cell culture experiments requires the use of high concentrations, which may lead to non-specific effects.
将来の方向性
There are several future directions for the study of 2-bromo-N-(phenylcarbamothioyl)benzamide. One direction is the development of analogs of 2-bromo-N-(phenylcarbamothioyl)benzamide that have improved specificity for certain proteins. Another direction is the study of the effects of 2-bromo-N-(phenylcarbamothioyl)benzamide on other signaling pathways, such as the MAPK pathway. In addition, the use of 2-bromo-N-(phenylcarbamothioyl)benzamide in animal models of disease may provide insights into its potential as a therapeutic agent.
Conclusion:
In conclusion, 2-bromo-N-(phenylcarbamothioyl)benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential as a biological tool. Its ability to selectively bind to proteins has led to its use in various scientific applications, including the study of protein-protein interactions. While 2-bromo-N-(phenylcarbamothioyl)benzamide has several advantages, such as its easy synthesis and specificity for certain proteins, it also has limitations, such as its specificity for certain proteins and the need for high concentrations in cell culture experiments. Nonetheless, the study of 2-bromo-N-(phenylcarbamothioyl)benzamide has the potential to provide insights into the mechanisms of various signaling pathways and may lead to the development of new therapeutic agents.
合成法
The synthesis of 2-bromo-N-(phenylcarbamothioyl)benzamide involves the reaction of 2-bromoacetophenone with thiourea in the presence of hydrochloric acid. The resulting product is then treated with ammonium hydroxide to produce 2-bromo-N-(phenylcarbamothioyl)benzamide. This synthesis method has been used by various researchers to obtain 2-bromo-N-(phenylcarbamothioyl)benzamide for their experiments.
科学的研究の応用
2-bromo-N-(phenylcarbamothioyl)benzamide has been used in various scientific research applications due to its ability to selectively bind to proteins. One of the most common uses of 2-bromo-N-(phenylcarbamothioyl)benzamide is in the study of protein-protein interactions. 2-bromo-N-(phenylcarbamothioyl)benzamide has been shown to selectively bind to the SH3 domain of the protein Src, which has led to its use in the study of Src signaling pathways. 2-bromo-N-(phenylcarbamothioyl)benzamide has also been used in the study of other proteins, such as the tyrosine kinase Fyn and the protein kinase Cα.
特性
製品名 |
2-bromo-N-(phenylcarbamothioyl)benzamide |
|---|---|
分子式 |
C14H11BrN2OS |
分子量 |
335.22 g/mol |
IUPAC名 |
2-bromo-N-(phenylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H11BrN2OS/c15-12-9-5-4-8-11(12)13(18)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19) |
InChIキー |
IEZZKQJVRZXFFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)


![N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B232233.png)




![1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232255.png)
![2-(4-{2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)oxy]ethyl}-1-piperazinyl)ethanol](/img/structure/B232256.png)
![1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232260.png)
![N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232269.png)
![N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide](/img/structure/B232273.png)